Cytidine diphosphate ribitol

Catalog No.
S568665
CAS No.
3506-17-0
M.F
C14H25N3O15P2
M. Wt
537.31 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytidine diphosphate ribitol

CAS Number

3506-17-0

Product Name

Cytidine diphosphate ribitol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] hydrogen phosphate

Molecular Formula

C14H25N3O15P2

Molecular Weight

537.31 g/mol

InChI

InChI=1S/C14H25N3O15P2/c15-9-1-2-17(14(24)16-9)13-12(23)11(22)8(31-13)5-30-34(27,28)32-33(25,26)29-4-7(20)10(21)6(19)3-18/h1-2,6-8,10-13,18-23H,3-5H2,(H,25,26)(H,27,28)(H2,15,16,24)/t6-,7+,8+,10-,11+,12+,13+/m0/s1

InChI Key

DPJKHFICSGCNIR-HRENORGGSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O

Synonyms

CDP ribitol, cytidine diphosphate ribitol

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@H]([C@H]([C@H](CO)O)O)O)O)O

Description

CDP-ribitol is a nucleotide-alditol having cytosine as the nucleobase and ribitol as the alditol portion. It is a conjugate acid of a CDP-ribitol(2-).

Cytidine diphosphate ribitol is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides, particularly in bacterial cell wall components. It consists of a cytidine moiety linked to a diphosphate group and ribitol, a sugar alcohol derived from ribose. The structure can be represented as follows:

  • Chemical Formula: C14H25N3O15P2C_{14}H_{25}N_{3}O_{15}P_{2}
  • Molecular Weight: Approximately 403.176 g/mol

Cytidine diphosphate ribitol is primarily involved in the synthesis of teichoic acids, which are important components of the cell wall in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

, particularly those involving glycosyltransferases. One significant reaction is its conversion into ribitol phosphate, which is then utilized to modify glycoproteins and glycolipids. The synthesis of cytidine diphosphate ribitol occurs via the action of cytidine diphosphate ribitol pyrophosphorylase, which catalyzes the reaction between ribose-5-phosphate and cytidine triphosphate .

Cytidine diphosphate ribitol exhibits vital biological activities, especially in the context of bacterial physiology. It serves as a precursor for the synthesis of wall teichoic acids, which are essential for maintaining cell wall integrity and regulating autolytic enzyme activity . Furthermore, mutations affecting enzymes involved in its metabolism have been linked to diseases such as muscular dystrophy-dystroglycanopathy, highlighting its importance in human health .

The synthesis of cytidine diphosphate ribitol can be accomplished through several methods:

  • Enzymatic Synthesis: This method utilizes specific enzymes such as cytidine diphosphate ribitol pyrophosphorylase to catalyze the reaction between ribose-5-phosphate and cytidine triphosphate .
  • Chemical Synthesis: Chemical approaches involve multi-step reactions that may include protection and deprotection strategies to assemble the nucleotide sugar structure effectively .
  • Recombinant Techniques: Advances in biotechnology allow for the use of recombinant DNA technology to produce enzymes that facilitate the synthesis of cytidine diphosphate ribitol from simpler precursors .

Cytidine diphosphate ribitol has several applications:

  • Biochemical Research: It is used as a substrate in studies investigating glycosylation processes and cell wall biosynthesis.
  • Pharmaceutical Development: Understanding its role in bacterial physiology can aid in developing antibiotics targeting cell wall synthesis pathways.
  • Clinical Diagnostics: Its levels can be measured to assess certain genetic disorders related to glycosylation defects .

Research on cytidine diphosphate ribitol has revealed its interactions with various proteins involved in glycosylation and cell wall biosynthesis. Studies indicate that it interacts with glycosyltransferases, which utilize it to add ribitol phosphate groups to target molecules, influencing their structural properties and biological functions . Additionally, its interaction with other metabolic pathways highlights its role as a key metabolite in cellular processes.

Several compounds share structural similarities with cytidine diphosphate ribitol, each possessing unique features:

Compound NameStructureUnique Features
Cytidine DiphosphateNucleoside diphosphateInvolved in nucleotide metabolism
Uridine DiphosphateNucleoside diphosphatePlays a role in RNA synthesis
Guanosine DiphosphateNucleoside diphosphateKey player in energy transfer (GTP)
Adenosine DiphosphateNucleoside diphosphateCentral to energy metabolism (ATP)

Cytidine diphosphate ribitol is unique due to its specific role in bacterial cell wall biosynthesis and its involvement with teichoic acids, distinguishing it from other nucleotide sugars that primarily participate in nucleic acid metabolism or energy transfer .

XLogP3

-6.5

Other CAS

3506-17-0

Wikipedia

CDP-ribitol

Dates

Modify: 2024-02-18

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